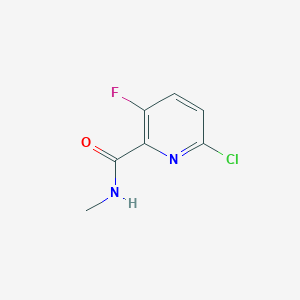
6-Chloro-3-fluoro-N-methylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-fluoro-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and a methyl group attached to the nitrogen atom of the picolinamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-N-methylpicolinamide typically involves multiple steps, including halogenation, amination, and methylation reactions. One common synthetic route starts with the halogenation of picolinamide to introduce the chlorine and fluorine atoms at the desired positions. This is followed by the introduction of the methyl group through a methylation reaction. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification process is streamlined to minimize impurities and enhance the overall yield of the compound.
化学反应分析
Types of Reactions
6-Chloro-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives of this compound.
科学研究应用
6-Chloro-3-fluoro-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
相似化合物的比较
Similar Compounds
- 4-(3-Fluorophenoxy)-N-methylpicolinamide
- 4-(3-Fluoro-4-nitrophenoxy)-N-methylpicolinamide
- Regorafenib
Uniqueness
6-Chloro-3-fluoro-N-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C7H6ClFN2O |
|---|---|
分子量 |
188.59 g/mol |
IUPAC 名称 |
6-chloro-3-fluoro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-10-7(12)6-4(9)2-3-5(8)11-6/h2-3H,1H3,(H,10,12) |
InChI 键 |
CBPGGRHLXOFEGA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=N1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















